molecular formula C7H5ClN2O7S B067862 4-Methoxy-3,5-dinitrobenzenesulfonyl chloride CAS No. 175203-74-4

4-Methoxy-3,5-dinitrobenzenesulfonyl chloride

Cat. No.: B067862
CAS No.: 175203-74-4
M. Wt: 296.64 g/mol
InChI Key: QSJODFKEHYDNRE-UHFFFAOYSA-N
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Description

4-Methoxy-3,5-dinitrobenzenesulfonyl chloride is an organic compound with the molecular formula C7H5O7N2ClS. It is a derivative of benzenesulfonyl chloride, featuring methoxy and nitro substituents on the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3,5-dinitrobenzenesulfonyl chloride typically involves the nitration of 4-methoxybenzenesulfonyl chloride. The nitration process introduces nitro groups at the 3 and 5 positions of the benzene ring. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents, under controlled temperature conditions to ensure selective nitration.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3,5-dinitrobenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group under strong oxidative conditions.

Common Reagents and Conditions

    Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides such as lithium aluminum hydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of sulfonamides, sulfonate esters, and sulfonate thioesters.

    Reduction: Formation of 4-methoxy-3,5-diaminobenzenesulfonyl chloride.

    Oxidation: Formation of 4-carboxy-3,5-dinitrobenzenesulfonyl chloride.

Scientific Research Applications

4-Methoxy-3,5-dinitrobenzenesulfonyl chloride is used in various scientific research applications, including:

    Biology: In the modification of biomolecules, such as proteins and peptides, for labeling and detection purposes.

    Medicine: As an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: In the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-3,5-dinitrobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in various chemical transformations, where the compound acts as a sulfonylating agent. The nitro groups also influence the reactivity and stability of the compound, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzenesulfonyl chloride
  • 3,5-Dinitrobenzenesulfonyl chloride
  • 4-Methoxy-3,5-dimethylbenzenesulfonyl chloride
  • 3-Chloro-4-nitrobenzenesulfonyl chloride

Uniqueness

4-Methoxy-3,5-dinitrobenzenesulfonyl chloride is unique due to the presence of both methoxy and nitro groups on the benzene ring. This combination of substituents imparts distinct reactivity and properties to the compound, making it useful in specific synthetic applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-methoxy-3,5-dinitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O7S/c1-17-7-5(9(11)12)2-4(18(8,15)16)3-6(7)10(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJODFKEHYDNRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371271
Record name 4-Methoxy-3,5-dinitrobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-74-4
Record name 4-Methoxy-3,5-dinitrobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175203-74-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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